3-(2-Ethoxyphenyl)butanoic acid
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Overview
Description
3-(2-Ethoxyphenyl)butanoic acid is an organic compound with the molecular formula C12H16O3 It is a derivative of butanoic acid, featuring an ethoxy group attached to the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Ethoxyphenyl)butanoic acid typically involves the reaction of 2-ethoxybenzaldehyde with a suitable reagent to form the corresponding alcohol, which is then oxidized to the acid. One common method involves the use of Grignard reagents, followed by oxidation with agents such as potassium permanganate or chromium trioxide.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions: 3-(2-Ethoxyphenyl)butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the acid to alcohols or aldehydes.
Substitution: The ethoxy group on the phenyl ring can be substituted with other functional groups through electrophilic aromatic substitution.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nitrating agents.
Major Products:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, aldehydes.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
3-(2-Ethoxyphenyl)butanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(2-Ethoxyphenyl)butanoic acid involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact pathways and targets involved.
Comparison with Similar Compounds
Phenylbutyric acid: Shares a similar structure but lacks the ethoxy group.
Ethylphenylacetic acid: Similar in structure but with different functional groups.
Uniqueness: 3-(2-Ethoxyphenyl)butanoic acid is unique due to the presence of the ethoxy group, which can influence its reactivity and interactions with biological targets. This structural feature may confer distinct properties compared to other similar compounds.
Properties
Molecular Formula |
C12H16O3 |
---|---|
Molecular Weight |
208.25 g/mol |
IUPAC Name |
3-(2-ethoxyphenyl)butanoic acid |
InChI |
InChI=1S/C12H16O3/c1-3-15-11-7-5-4-6-10(11)9(2)8-12(13)14/h4-7,9H,3,8H2,1-2H3,(H,13,14) |
InChI Key |
MMDQGELAMOGWKS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC=C1C(C)CC(=O)O |
Origin of Product |
United States |
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